An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for Methyl 7-methoxy-1H-indazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the commercially available 7-methoxy-1H-indole. The methodology is adapted from established and optimized procedures for analogous indazole derivatives.
Synthetic Strategy Overview
The synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate is achieved through a three-step reaction sequence:
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Nitrosation: The starting material, 7-methoxy-1H-indole, undergoes nitrosation to form the key intermediate, 7-methoxy-1H-indazole-3-carboxaldehyde. This reaction proceeds via an electrophilic attack of the nitrosonium ion at the C3 position of the indole ring, followed by rearrangement.[1][2][3][4][5]
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Oxidation: The resulting aldehyde is then oxidized to the corresponding carboxylic acid, 7-methoxy-1H-indazole-3-carboxylic acid, using a mild and efficient oxidizing agent.
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Esterification: The final step involves the esterification of the carboxylic acid with methanol to yield the target compound, Methyl 7-methoxy-1H-indazole-3-carboxylate.
The overall synthetic workflow is depicted in the following diagram:
Caption: A three-step synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate.
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally related compounds and are expected to be highly effective for the target molecule.[6][7]
Step 1: Synthesis of 7-methoxy-1H-indazole-3-carboxaldehyde
This procedure is based on the optimized nitrosation of indoles.[1][2][3][4][5]
Materials:
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7-methoxy-1H-indole
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Sodium nitrite (NaNO₂)
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2 N Hydrochloric acid (HCl)
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N,N-Dimethylformamide (DMF)
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Deionized water
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Ethyl acetate
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Brine
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath, dissolve sodium nitrite (8.0 mmol) in a mixture of deionized water (4.0 mL) and DMF (3.0 mL).
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Slowly add 2 N HCl (2.7 mmol) to the solution while maintaining the temperature at 0 °C. Stir the mixture for 10 minutes under an inert atmosphere.
-
In a separate flask, prepare a solution of 7-methoxy-1H-indole (1.0 mmol) in DMF (3.0 mL).
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Using a syringe pump, add the 7-methoxy-1H-indole solution dropwise to the nitrosating mixture over a period of 2 hours at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
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Extract the reaction mixture with ethyl acetate (3 x 20 mL).
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Wash the combined organic layers with water (3 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 7-methoxy-1H-indazole-3-carboxylic acid
This protocol utilizes a Pinnick oxidation to convert the aldehyde to a carboxylic acid.[6][7]
Materials:
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7-methoxy-1H-indazole-3-carboxaldehyde
-
Sodium chlorite (NaClO₂)
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Sodium dihydrogen phosphate (NaH₂PO₄)
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2-methyl-2-butene
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tert-Butanol
-
Water
-
Saturated aqueous sodium sulfite solution
-
Ethyl acetate
-
1 N Hydrochloric acid (HCl)
Procedure:
-
Dissolve 7-methoxy-1H-indazole-3-carboxaldehyde (1.0 mmol) in a 1:1 mixture of tert-butanol and water.
-
Add sodium dihydrogen phosphate (4.0 mmol) and 2-methyl-2-butene (5.0 mmol) to the solution.
-
In a separate flask, dissolve sodium chlorite (5.0 mmol) in water.
-
Add the sodium chlorite solution dropwise to the aldehyde solution at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the aqueous layer with ethyl acetate.
-
Acidify the aqueous layer with 1 N HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 7-methoxy-1H-indazole-3-carboxylic acid.
Step 3: Synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate
This esterification can be achieved using a standard Fischer esterification method.
Materials:
-
7-methoxy-1H-indazole-3-carboxylic acid
-
Methanol
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend 7-methoxy-1H-indazole-3-carboxylic acid (1.0 mmol) in methanol (10 mL).
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Quantitative Data
The following table summarizes the expected quantitative data for the synthesis, based on reported yields for analogous reactions.
| Step | Product | Starting Material | Expected Yield (%) |
| 1 | 7-methoxy-1H-indazole-3-carboxaldehyde | 7-methoxy-1H-indole | ~90%[2] |
| 2 | 7-methoxy-1H-indazole-3-carboxylic acid | 7-methoxy-1H-indazole-3-carboxaldehyde | >80% |
| 3 | Methyl 7-methoxy-1H-indazole-3-carboxylate | 7-methoxy-1H-indazole-3-carboxylic acid | >90% |
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Predicted ¹H NMR (CDCl₃, δ ppm) | Predicted ¹³C NMR (CDCl₃, δ ppm) |
| Methyl 7-methoxy-1H-indazole-3-carboxylate | C₁₀H₁₀N₂O₃ | 206.20 | ~8.2 (d, 1H), ~7.4 (t, 1H), ~7.0 (d, 1H), ~4.0 (s, 3H, OCH₃), ~4.0 (s, 3H, OCH₃) | ~163 (C=O), ~147 (C), ~141 (C), ~128 (CH), ~124 (C), ~115 (CH), ~105 (CH), ~56 (OCH₃), ~52 (OCH₃) |
Logical Relationships in the Synthesis
The synthesis follows a logical progression of functional group transformations.
Caption: Functional group transformations in the synthesis.
This guide provides a comprehensive framework for the successful synthesis of Methyl 7-methoxy-1H-indazole-3-carboxylate. Researchers are advised to perform reactions under appropriate safety precautions and to monitor reaction progress using standard analytical techniques.
References
- 1. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
